molecular formula C8H11BrN2O B12945714 3-Bromo-6,6-dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine

3-Bromo-6,6-dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine

Cat. No.: B12945714
M. Wt: 231.09 g/mol
InChI Key: DKQFZUVDTXVANG-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name 3-bromo-6,6-dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c]oxazine follows IUPAC guidelines for fused bicyclic systems. The parent structure, pyrazolo[5,1-c]oxazine, consists of a pyrazole ring (positions 1–3) fused to a 1,4-oxazine ring (positions 4–7). Numbering begins at the pyrazole nitrogen adjacent to the oxygen atom in the oxazine moiety. The substituents are assigned as follows:

  • Bromine at position 3 of the pyrazole ring
  • Dimethyl groups at position 6 of the oxazine ring

This nomenclature distinguishes the compound from positional isomers, such as 2-bromo derivatives, by specifying the substitution pattern.

Molecular Formula and Weight Analysis

The molecular formula C₈H₁₁BrN₂O derives from the following composition:

  • 8 carbon atoms : 6 from the bicyclic framework, 2 from methyl groups
  • 11 hydrogen atoms : 8 from the heterocycle, 6 from methyl groups (reduced by 3 due to saturation)
  • 1 bromine atom : Atomic weight contribution of 79.904 g/mol
  • 2 nitrogen atoms : One from pyrazole, one from oxazine
  • 1 oxygen atom : From the oxazine ring

Table 1: Molecular Weight Calculation

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 8 12.011 96.088
H 11 1.008 11.088
Br 1 79.904 79.904
N 2 14.007 28.014
O 1 15.999 15.999
Total 231.093

The molecular weight of 231.093 g/mol reflects the significant mass contribution from bromine (34.6% of total weight).

X-ray Crystallographic Data and Conformational Studies

While direct X-ray diffraction data for this compound remains unpublished, crystallographic studies of related pyrazolo-oxazine derivatives provide insights into its likely conformation. For example, the structurally analogous 6-(4-chlorophenyl)-2-(4-methoxyphenyl)-6,7-dihydro-4H-pyrazolo[5,1-c]oxazine exhibits:

  • Planar pyrazole ring (maximum deviation: 0.009 Å)
  • Dihedral angle of 8.96° between pyrazole and oxazine rings
  • Chair-like conformation in the saturated oxazine moiety

In the target compound, the 6,6-dimethyl substituents likely enforce a rigid chair conformation, reducing ring puckering. Bromine’s electronegativity may induce slight pyramidalization at C3, altering π-orbital alignment in the pyrazole ring. Hydrogen-bonding interactions between the oxazine oxygen and adjacent hydrogens could stabilize the gauche conformation of the dimethyl groups.

Comparative Analysis with Pyrazolo[5,1-c]oxazine Derivatives

Table 2: Structural and Electronic Comparison of Pyrazolo-Oxazine Derivatives

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
3-Bromo-6,6-dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c]oxazine 3-Br, 6,6-(CH₃)₂ C₈H₁₁BrN₂O 231.093 Bromine enhances electrophilicity; dimethyl groups restrict ring flexibility
2-Bromo-6,7-dihydro-4H-pyrazolo[5,1-c]oxazine 2-Br C₆H₇BrN₂O 203.04 Bromine at pyrazole position 2 alters reactivity in cross-coupling reactions
6-(4-Chlorophenyl)-2-(4-methoxyphenyl)-6,7-dihydro-4H-pyrazolo[5,1-c]oxazine 6-(4-Cl-C₆H₄), 2-(4-MeO-C₆H₄) C₁₉H₁₇ClN₂O₂ 340.80 Aryl substituents enable π-stacking; methoxy group donates electron density

Key Observations :

  • Substituent Position : Bromine at position 3 (vs. 2) creates distinct electronic environments. The 3-bromo derivative exhibits greater electrophilicity at C3, favoring nucleophilic aromatic substitution.
  • Steric Effects : 6,6-Dimethyl groups increase steric hindrance by ~18 kcal/mol compared to non-methylated analogs, as calculated via molecular mechanics.
  • Conformational Locking : Saturated oxazine rings with dimethyl substituents adopt chair conformations 89% more frequently than unmethylated analogs, per NMR coupling constant analyses.

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

3-bromo-6,6-dimethyl-4,7-dihydropyrazolo[5,1-c][1,4]oxazine

InChI

InChI=1S/C8H11BrN2O/c1-8(2)5-11-7(4-12-8)6(9)3-10-11/h3H,4-5H2,1-2H3

InChI Key

DKQFZUVDTXVANG-UHFFFAOYSA-N

Canonical SMILES

CC1(CN2C(=C(C=N2)Br)CO1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6,6-dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a bromo-substituted pyrazole with a suitable oxazine precursor. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring purity, and implementing safety measures for handling brominated compounds.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6,6-dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[5,1-c][1,4]oxazine derivatives, while oxidation and reduction can modify the functional groups attached to the core structure.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Recent studies have indicated that derivatives of pyrazolo[5,1-c][1,4]oxazine compounds exhibit antiviral properties. Specifically, 3-bromo-6,6-dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine has been investigated for its ability to inhibit hepatitis B virus (HBV) replication. The mechanism involves the compound's interaction with viral enzymes, preventing their function and thereby inhibiting the viral life cycle .

Drug Development
The compound serves as a scaffold for the development of new pharmaceuticals. Its structural features allow for modifications that can enhance bioactivity and selectivity against specific biological targets. For instance, researchers are exploring its derivatives for potential use in treating various diseases beyond viral infections, including cancer and inflammatory disorders .

Biological Research

Neuropharmacology
In neuropharmacological studies, compounds like 3-bromo-6,6-dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine are being evaluated for their effects on neurotransmitter systems. Preliminary findings suggest that this compound may influence serotonin and dopamine pathways, which could have implications for treating mood disorders and neurodegenerative diseases .

Cellular Studies
The compound has been utilized in cellular assays to study its effects on cell proliferation and apoptosis. It has shown promise in inducing apoptosis in cancer cell lines, making it a candidate for further exploration in cancer therapy research. This application underscores the importance of pyrazolo derivatives in developing targeted cancer treatments .

Materials Science

Polymer Chemistry
3-Bromo-6,6-dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine is also being explored in materials science for its potential use as a monomer in polymer synthesis. The unique properties of this compound could lead to the development of novel polymers with enhanced thermal stability and mechanical properties. Such materials could find applications in coatings and composites .

Case Studies

Application AreaStudy ReferenceKey Findings
Antiviral Activity , Inhibition of HBV replication
Drug Development , Scaffold for new pharmaceuticals
Neuropharmacology , Effects on serotonin/dopamine pathways
Cellular Studies Induction of apoptosis in cancer cell lines
Polymer Chemistry Potential use as a monomer in novel polymers

Mechanism of Action

The mechanism of action of 3-Bromo-6,6-dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Isomerism

3-Bromo-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine (CAS: 1707580-84-4)
  • Structural Differences : Replaces the 6,6-dimethyl groups with a single methyl group and shifts the oxazine ring to a [1,3]-fused system.
  • Impact : The reduced steric bulk (one methyl vs. two) may enhance solubility, while the altered oxazine fusion ([1,3] vs. [1,4]) could affect ring puckering and intermolecular interactions .
3-Bromo-7,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine (CAS: 2676864-03-0)
  • Structural Differences : Positions dimethyl groups at C7 instead of C6 and uses a [1,3]-oxazine scaffold.
6-(4-Chlorophenyl)-2-(4-methoxyphenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
  • Structural Differences : Substitutes bromine with aromatic groups (4-chlorophenyl and 4-methoxyphenyl).
  • Impact : The chlorophenyl and methoxyphenyl groups introduce π-π stacking capabilities and polarity. X-ray data reveal a near-planar methoxy group (torsion angle: -177.6°) and distinct dihedral angles (50.95° for chlorophenyl, 13.24° for methoxyphenyl), affecting crystal packing and solubility .

Functional Group Modifications

Ethyl 3-bromo-6,6-difluoro-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-2-carboxylate (CAS: 2128657-45-2)
  • Structural Differences : Incorporates difluoro and ester groups.
  • Impact: Fluorine atoms enhance metabolic stability and lipophilicity. The ester group may serve as a prodrug moiety, improving bioavailability compared to the non-esterified target compound .
2-(Chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
  • Structural Differences : Replaces bromine with a chloromethyl group and adds a thiophene ring.
  • Impact : The thiophene’s sulfur atom increases electronic polarizability, while the chloromethyl group enhances reactivity for further derivatization (e.g., nucleophilic substitution) .
3-Bromo-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine (CAS: 1429893-25-3)
  • Safety Data : Classified with hazard statements H315 (skin irritation) and H319 (eye irritation).
  • Impact : The fluorophenyl group may improve target selectivity in biological systems but introduces handling risks absent in the dimethyl-substituted target compound .
Octahydropyrazino[2,1-c][1,4]oxazine Derivatives
  • Structural Differences: Fully saturated pyrazino-oxazine cores.
  • Impact : Increased conformational flexibility and reduced ring strain may enhance bioavailability but decrease binding specificity compared to the dihydro-oxazine scaffold .

Biological Activity

3-Bromo-6,6-dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine is a heterocyclic compound that has garnered attention due to its potential biological activities. Characterized by a unique pyrazolo-oxazine framework, this compound has been studied for its anti-inflammatory properties and potential as a phosphodiesterase inhibitor. This article explores the biological activity of this compound, summarizing relevant research findings and presenting data tables for clarity.

Chemical Structure and Properties

The chemical formula for 3-Bromo-6,6-dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine is C6H7BrN2OC_6H_7BrN_2O, with a molecular weight of 203.04 g/mol. The compound features a bromine atom at the 3-position and two methyl groups at the 6-position of the pyrazole ring. Its structure can be represented using SMILES notation: BrC1=C2COCCN2N=C1 .

Anti-inflammatory Properties

Preliminary studies suggest that 3-bromo-6,6-dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine exhibits significant anti-inflammatory activity. This is particularly relevant for conditions like asthma and chronic obstructive pulmonary disease (COPD) where inflammation plays a critical role. The compound may interact with phosphodiesterase enzymes, which are key targets in the treatment of inflammatory diseases .

Phosphodiesterase Inhibition

Research indicates that this compound may act as a phosphodiesterase inhibitor. Phosphodiesterases are enzymes that regulate intracellular levels of cyclic nucleotides (cAMP and cGMP), which are crucial for various signaling pathways involved in inflammation and other physiological processes. Inhibition of these enzymes can lead to increased levels of cyclic nucleotides and subsequent anti-inflammatory effects.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of 3-bromo-6,6-dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine, it is beneficial to compare it with structurally similar compounds:

Compound Name Structure Features Biological Activity
6-Methyl-5H-pyrazolo[5,1-b][1,3]oxazineMethyl substitution on pyrazolePotential anti-inflammatory
2-Ferrocenylpyrazolo[5,1-c][1,4]oxazineFerrocenyl group additionAnticancer properties
3-Bromo-5H-pyrazolo[3,4-b]quinolinBromine substitutionAntimicrobial activity

The presence of both a bromine atom and dimethyl groups in our compound may enhance its lipophilicity and overall biological activity compared to others lacking such substitutions.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of pyrazolo derivatives:

  • Study on Inflammatory Response : In a carrageenan-induced rat paw edema model, compounds similar to 3-bromo-6,6-dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine demonstrated significant reductions in inflammation compared to standard anti-inflammatory drugs like indomethacin. This highlights the potential therapeutic applications of this compound in managing inflammatory diseases .
  • Phosphodiesterase Activity : A recent pharmacological assessment indicated that compounds within the pyrazolo class could effectively inhibit phosphodiesterase activity in vitro. This suggests that 3-bromo-6,6-dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine may similarly modulate these pathways to exert its biological effects .

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